molecular formula C21H18O2S B1587632 2-(Tritylthio)acetic acid CAS No. 34914-36-8

2-(Tritylthio)acetic acid

Cat. No. B1587632
CAS RN: 34914-36-8
M. Wt: 334.4 g/mol
InChI Key: RYRPHZROJNDXEV-UHFFFAOYSA-N
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Description

2-(Tritylthio)acetic acid is a compound with the molecular weight of 334.44 . Its IUPAC name is (tritylsulfanyl)acetic acid .


Synthesis Analysis

The synthesis of 2-(Tritylthio)acetic acid involves several steps. The compound can be prepared from respective thiol synthons using an iodine- or benzotriazolyl chloride-promoted oxidative disulphide bond formation .


Molecular Structure Analysis

The molecular structure of 2-(Tritylthio)acetic acid is represented by the formula C21H18O2S . The InChI key for this compound is RYRPHZROJNDXEV-UHFFFAOYSA-N .


Chemical Reactions Analysis

Trityl cations, which are part of the 2-(Tritylthio)acetic acid structure, have been applied as neutral Lewis acids in different chemical reactions . They are most widely used in hydride abstraction reactions both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses .


Physical And Chemical Properties Analysis

2-(Tritylthio)acetic acid is a solid at room temperature . It has a predicted density of 1.218±0.06 g/cm3 . The predicted melting point is 162.5-163 °C, and the predicted boiling point is 483.0±33.0 °C .

Scientific Research Applications

Synthesis and Pharmacological Properties

  • A study on the synthesis of derivatives of 1,2,4-triazole containing the thiophene core, including 2-(1,2,4-triazoles-3-iltio)acetic acids, highlights their potential for exhibiting analgesic, neuroleptic, diuretic, anti-inflammatory, mild antimicrobial, and other biological activities. These compounds are also intermediates for synthesizing various chemical structures, indicating their significance in pharmaceutical research (Salionov, 2015).

Environmental Applications

  • Research on the adsorption behavior of 2,4,5-trichlorophenoxy acetic acid on surfaces like poly-o-toluidine Zr(IV)phosphate reveals its efficacy in forestry and agriculture as a systemic herbicide. This study underlines the importance of understanding the environmental impact and management of such compounds (Khan & Akhtar, 2011).

Biomedical Research

  • A study on the dietary supplementation of acetic acid, a short-chain fatty acid, in human adults illustrates its potential therapeutic effects for managing chronic and metabolic illnesses. Acetic acid supplementation may improve glucose regulation and insulin sensitivity, especially in individuals with cardiometabolic conditions and type 2 diabetes (Valdes, So, Gill, & Kellow, 2021).

Chemical Synthesis and Catalysis

  • Research shows that acetic acid promotes the palladium-catalyzed selective conjugate reduction of α,β-unsaturated carbonyl compounds with tributyltin hydride. This indicates acetic acid's role in catalysis and organic synthesis (Four & Guibe, 1982).

Toxicology Studies

  • The metabolic effects of acetic-acid analogues of thyroxine and triiodothyronine have been studied, providing insights into the bioactivity and potential toxicological impacts of these compounds (Lipsett, Pearson, Rall, & Rawson, 1956).

Wastewater Treatment

  • Studies on the removal of acetic acid from aqueous solutions using bulk ionic liquid membranes demonstrate the compound's relevance in wastewater treatment and environmental remediation (Baylan & Çehreli, 2019).

Safety And Hazards

The safety information for 2-(Tritylthio)acetic acid indicates that it has several hazard statements including H302, H315, H319, H335, and H413 . Precautionary measures include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

2-tritylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O2S/c22-20(23)16-24-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRPHZROJNDXEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401163
Record name 2-(tritylthio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tritylthio)acetic acid

CAS RN

34914-36-8
Record name 2-(tritylthio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compound was synthesized by the condensation of triphenylmethanol (2.84 g, 10.8 mmoles) with mercaptoacetic acid (0.75 ml, 10.8 mmoles) in 19 ml trifluoracetic acid. The TFA was removed in vacuo, giving an orange oil, which was purified by dissolution in ether and extraction with 1 N NaOH. The aqueous phase was acidified with 6N HCl, and extracted with two 30 ml portions of ether. The ethereal phase was dried over MgSO4 and evaporated to give 3.41 g (93%) of a white solid.
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods II

Procedure details

A mixture of distilled mercaptoacetic acid (20.87 g, 0.23 mmol), triphenylmethanol (60.0 g, 0.23 mol) and glacial acetic acid (200 ml) was heated to 70° C. Boron trifluoride etherate (32 ml, 0.25 mol) was added and the resulting brown mixture was stirred for 45 minutes at room temperature. The reaction mixture was then poured into water (500 ml), depositing a buff, granular solid which was filtered off, washed well with water then ether, and dried to give compound (V) (49.67 g, 67%). A further crop (12.27 g, 16%) was recovered from the ether washings, purified by recrystallization from benzene/hexanes. Both crops were homogeneous by TLC, mp 158.5°-160°.
Quantity
20.87 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
67%

Synthesis routes and methods III

Procedure details

Quantity
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Type
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Reaction Step One
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Quantity
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
K Sidoryk, O Michalak, M Kubiszewski, A Leś… - Molecules, 2020 - mdpi.com
An efficient method of thiol group introduction to the structure of common natural products and synthetic active compounds with recognized biological efficacy such genistein (1), 5,11-…
Number of citations: 10 www.mdpi.com
W Lv, G Zhang, C Barinka, JH Eubanks… - ACS Medicinal …, 2017 - ACS Publications
A series of nonhydroxamate HDAC6 inhibitors were prepared in our effort to develop potent and selective compounds for possible use in central nervous system (CNS) disorders, thus …
Number of citations: 34 pubs.acs.org
O Bakulina, A Bannykh, M Jovanović… - Journal of enzyme …, 2019 - Taylor & Francis
Human thioredoxin reductase 1 (TrxR1) is a selenocysteine-containing enzyme which plays a crucial role in regulating numerous redox signalling pathways within the cell. While its …
Number of citations: 6 www.tandfonline.com
MCF Segretti, GP Vallerini, C Brochier… - ACS medicinal …, 2015 - ACS Publications
Several new mercaptoacetamides were synthesized and studied as HDAC6 inhibitors. One compound, 2b, bearing an aminoquinoline cap group, was found to show 1.3 nM potency at …
Number of citations: 47 pubs.acs.org
T Uehara, N Kanazawa, C Suzuki, Y Mizuno… - Bioconjugate …, 2020 - ACS Publications
The high and persistent renal radioactivity levels after injection of radiolabeled low-molecular-weight polypeptides constitute a significant problem for their diagnostic and therapeutic …
Number of citations: 10 pubs.acs.org
EU Stolarczyk, K Sidoryk, M Cybulski, M Kubiszewski… - Nanomaterials, 2018 - mdpi.com
The aim of our work was to synthetize of a new analogue of abiraterone—thiolated abiraterone (HS-AB) and design a gold surface monolayer, bearing in mind recent advances in …
Number of citations: 6 www.mdpi.com
D Bischoff - 2019 - udspace.udel.edu
First, I would like to thank Dr. Christopher Kloxin for giving me the opportunity to join his research group at the University of Delaware prior to starting my first year as an undergraduate. …
Number of citations: 2 udspace.udel.edu
RL Chen - 2023 - scholarsarchive.library.albany.edu
Polypeptides and proteins play crucial roles in biological systems, including enzymatic activity regulation, molecule transport, and cell and tissue structural support. Amino acids are the …
D Moi, D Bonanni, S Belluti, P Linciano… - European Journal of …, 2023 - Elsevier
The development of drugs for the treatment of advanced prostate cancer (PCA) remains a challenging task. In this study we have designed, synthesized and tested twenty-nine novel …
Number of citations: 7 www.sciencedirect.com
K Palate - 2022 - etheses.whiterose.ac.uk
Expanding the Scope of Successive Ring Expansion This Thesis describes the development of new methodologies to perform ring expansion reactions to generate novel cyclic …
Number of citations: 2 etheses.whiterose.ac.uk

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